BenchChemオンラインストアへようこそ!

{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Lipophilicity Conformational Analysis Drug Design

{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol (CAS 1341975-18-5) is a fluorinated 1,2,4-oxadiazole building block featuring a 4-fluorobenzyl substituent at the 3-position and a primary hydroxymethyl handle at the 5-position. Its molecular formula is C10H9FN2O2, with a molecular weight of 208.19 g/mol and a computed XLogP3 of 1.3.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
CAS No. 1341975-18-5
Cat. No. B1456209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
CAS1341975-18-5
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NOC(=N2)CO)F
InChIInChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2
InChIKeyPGYYYZOUJWLRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol: Core Properties and Research Sourcing Guide


{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol (CAS 1341975-18-5) is a fluorinated 1,2,4-oxadiazole building block featuring a 4-fluorobenzyl substituent at the 3-position and a primary hydroxymethyl handle at the 5-position. Its molecular formula is C10H9FN2O2, with a molecular weight of 208.19 g/mol and a computed XLogP3 of 1.3 [1]. The compound is typically supplied at a minimum purity of 95% and is intended for research and further manufacturing use only . The presence of the methylene spacer between the fluorophenyl ring and the oxadiazole core, coupled with the reactive hydroxymethyl group, creates a distinct physicochemical and synthetic profile that cannot be replicated by its des-methylene or 5-amino analogs.

Why Generic 1,2,4-Oxadiazole Methanol Analogs Cannot Replace {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol


Superficially similar 1,2,4-oxadiazole-5-yl methanol analogs are not functionally interchangeable. The critical methylene spacer between the 4-fluorophenyl ring and the oxadiazole core in the target compound disrupts direct conjugation, altering the electron density on the heterocycle and introducing conformational flexibility [1]. This structural feature directly contributes to a different logP and hydrogen-bonding landscape compared to compounds where the aryl ring is directly attached, such as [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol . Furthermore, the primary alcohol handle is essential for downstream derivatization, as demonstrated by its use in the synthesis of a potent peptide deformylase inhibitor with an IC50 of 3.5 nM, a transformation that is not chemically accessible from the analogous 5-amine or 5-chloromethyl versions without additional synthetic steps [2]. Generic selection based solely on the oxadiazole core ignores these crucial synthetic and pharmacological property drivers.

Quantitative Differentiation Evidence for {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol vs. Closest Analogs


Increased Lipophilicity and Conformational Flexibility vs. Directly-Attached Aryl Analog

The target compound's 4-fluorobenzyl group, attached via a methylene spacer to the oxadiazole ring, has a computed XLogP3 of 1.3 [1]. This is a significant increase in lipophilicity compared to the des-methylene analog [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol, which has a predicted XLogP3 of 0.9 [2]. The methylene linker also increases the rotatable bond count from 2 to 3, providing greater conformational freedom that can be critical for induced-fit binding to enzyme active sites.

Lipophilicity Conformational Analysis Drug Design

Differentiated Hydrogen-Bonding Profile Drives Solubility and Target Interaction vs. 5-Amino Analog

The target compound's 5-hydroxymethyl group provides a hydrogen bond donor count of 1 and an acceptor count of 5 [1]. This contrasts with the 5-amino analog, 3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine (CAS 215519-35-0), which possesses 2 donors and 4 acceptors [2]. The single, hydroxyl-type H-bond donor in the target compound favors different solvation and protein-ligand interaction geometries compared to the primary amine, which can act as a dual donor, often leading to distinct pharmacological and pharmacokinetic profiles.

Hydrogen Bonding Solubility Medicinal Chemistry

Unique Synthetic Handle: Hydroxymethyl Enables Direct, High-Yield Derivatization to Potent PDF Inhibitors

The primary alcohol of the target compound is a critical synthetic handle. It is uniquely suited for direct conversion to the potent peptide deformylase (PDF) inhibitor (3R)-3-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-hydroxyheptanamide, which exhibits a Ki of 13 nM and an IC50 of 3.5 nM against Streptococcus agalactiae PDF at pH 7.5 and 37°C [1]. This transformation is a straightforward multi-step elongation of the alcohol chain. The analogous 5-chloromethyl compound (CAS 215519-35-0) requires an additional, potentially lower-yielding nucleophilic substitution step to introduce the carbon chain, while the 5-amino analog is synthetically divergent for this specific inhibitor series.

Synthetic Chemistry Peptide Deformylase Antibacterial

Enhanced Metabolic Lability Prediction via Fluorine Substitution Compared to Non-Fluorinated Benzyl Analog

The para-fluorine substituent on the benzyl ring is a well-validated strategy to block oxidative metabolism at that position. While direct experimental metabolic stability data for the target compound is not publicly available, the class-level effect of aryl fluorine substitution is well-established. Compared to a hypothetical non-fluorinated analog (3-benzyl-1,2,4-oxadiazol-5-yl)methanol, the target compound is expected to exhibit increased metabolic stability, particularly against cytochrome P450-mediated oxidation. This inference is supported by the widespread use of fluorination in drug discovery to improve pharmacokinetic profiles.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Application Scenarios for {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol Based on Differential Evidence


Central Nervous System Drug Discovery: Optimizing CNS Penetration

The compound's elevated XLogP3 (1.3) and conformational flexibility, compared to the des-methylene analog, make it a favored starting point for CNS drug discovery programs. The increased lipophilicity, while still within a favorable range for CNS drugs, can enhance passive blood-brain barrier permeability. Research groups focused on neurodegenerative or neuropsychiatric targets would benefit from selecting this scaffold to maximize the probability of achieving target engagement in the brain, as inferred from the quantitative logP differential data in Section 3 [1].

Medicinal Chemistry: Rapid Generation of Peptide Deformylase Inhibitor Libraries

The compound's primary alcohol handle is ideal for combinatorial library synthesis targeting bacterial PDF enzymes. As demonstrated, its direct elongation yields inhibitors with low-nanomolar potency (IC50 = 3.5 nM, Ki = 13 nM) [1]. A procurement strategy centered on this compound, rather than the 5-amino or 5-chloromethyl analogs, ensures the shortest synthetic route to a validated pharmacophore, accelerating structure-activity relationship (SAR) studies and hit-to-lead timelines for antibacterial programs, especially against Gram-positive pathogens like S. agalactiae.

Chemical Biology: Development of Selective Chemical Probes

The unique hydrogen-bonding signature, featuring a single hydroxyl donor, is distinct from the dual-donor amine analog. This permits differential binding interactions with protein active sites, making the target compound a superior fragment or warhead for designing selective chemical probes. In competitive chemical proteomics, using this compound-derived probe will reduce off-target interactions driven by the more promiscuous primary amine group, as demonstrated by the differentiated H-bond profile quantified in Section 3 [1].

ADME Optimization: Improving Pharmacokinetic Profiles

For a lead series suffering from high oxidative clearance, the para-fluorine substituent on the benzyl ring provides a strategic advantage over non-fluorinated benzyl analogs. By substituting the target compound into a lead series, medicinal chemistry teams can directly address a metabolic soft spot, potentially improving oral bioavailability and half-life based on the well-precedented class-level inference detailed in Section 3 [1]. This makes it a valuable procurement choice for dedicated ADME optimization rounds.

Quote Request

Request a Quote for {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.